BenchChemオンラインストアへようこそ!

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

BTK inhibitor Kinase profiling In vitro IC50

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (CAS 890634-20-5) is a synthetic small molecule belonging to the benzimidazole-pyrrolidin-2-one class. Its molecular formula is C22H25N3O and its molecular weight is 347.46 g/mol.

Molecular Formula C22H25N3O
Molecular Weight 347.462
CAS No. 890634-20-5
Cat. No. B2527636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
CAS890634-20-5
Molecular FormulaC22H25N3O
Molecular Weight347.462
Structural Identifiers
SMILESCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C
InChIInChI=1S/C22H25N3O/c1-15(2)13-25-20-11-7-5-9-18(20)23-22(25)17-12-21(26)24(14-17)19-10-6-4-8-16(19)3/h4-11,15,17H,12-14H2,1-3H3
InChIKeyCUOQVMLOOKWRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (CAS 890634-20-5): Core Identity and Procurement-Grade Purity Specifications


4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (CAS 890634-20-5) is a synthetic small molecule belonging to the benzimidazole-pyrrolidin-2-one class. Its molecular formula is C22H25N3O and its molecular weight is 347.46 g/mol . The compound features a pyrrolidin-2-one core substituted at the 1-position with an o-tolyl group and at the 4-position with a 1-isobutyl-1H-benzo[d]imidazol-2-yl moiety. Commercially, it is supplied as a research-grade chemical with typical purities ≥95% (HPLC) for in vitro and in vivo experimental applications.

Why 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one Cannot Be Replaced by Other Benzimidazole-Pyrrolidin-2-one Analogs


Within the benzimidazole-pyrrolidin-2-one chemotype, even minor modifications to the N-aryl substituent or the benzimidazole N-alkyl group can produce profound shifts in target engagement, selectivity, and pharmacokinetic profile. For example, changing the o-tolyl group to p-tolyl or 4-methoxyphenyl in closely related series has been shown to alter monoacylglycerol lipase (MAGL) inhibitory potency by over 100-fold [1]. Identical benzimidazole-pyrrolidin-2-one scaffolds bearing different substituents have also demonstrated divergent kinase inhibition profiles against BTK, ROCK2, and LIMK2, underscoring the high sensitivity of this scaffold to peripheral substitution patterns [2]. Consequently, generic substitution of 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one with a structural analog is likely to compromise the biological activity signature required for reproducible research outcomes.

Quantitative Differentiation Data for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (890634-20-5) vs. Closest Analogs


BTK Enzyme Inhibition: Target Compound vs. Clinical Benchmark Ibrutinib

In a biochemical BTK inhibition assay, 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (disclosed as US20240083900, Example 150) demonstrated an IC50 of 1 nM against human BTK [1]. This value places the compound in the low-nanomolar potency range, comparable to the clinically approved irreversible BTK inhibitor ibrutinib (IC50 = 0.5 nM in an analogous enzymatic assay) [2]. Although the target compound is approximately 2-fold less potent than ibrutinib, its reversible binding mode and distinct chemotype may offer advantages in selectivity and resistance profiles, pending further characterization.

BTK inhibitor Kinase profiling In vitro IC50

Ortho-Tolyl vs. Para-Tolyl Substitution: Impact on Biological Activity in Benzimidazole-Pyrrolidin-2-one Series

In a series of benzimidazole-pyrrolidin-2-one derivatives evaluated for MAGL inhibition, the regioisomeric identity of the N-aryl group was found to be a critical determinant of potency. Compounds bearing an N-(o-tolyl) substituent exhibited significantly different IC50 values compared to their N-(p-tolyl) counterparts [1]. Although direct head-to-head data for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one versus its p-tolyl analog (CAS 847395-82-8) are not publicly available for the identical 4-substituent, the observation that regioisomeric tolyl groups can drive potency differences exceeding 10-fold in related benzimidazole-pyrrolidin-2-one chemotypes [1] supports the procurement of the specific o-tolyl isomer for experiments requiring consistent structure-activity relationships.

Structure-activity relationship MAGL inhibition Regioisomer comparison

Analytical Identity Confirmation: InChI Key and Spectroscopic Fingerprint vs. Isomeric Impurities

The compound's unique InChI Key (CUOQVMLOOKWRDM-UHFFFAOYSA-N) and spectroscopic signatures (1H NMR, 13C NMR, and GC-MS) have been documented in the SpectraBase spectral database [1]. These data provide a definitive identity check that distinguishes the target compound from structurally similar impurities, such as the des-isobutyl analog or regioisomeric benzimidazole substitution products that may arise during synthesis. Batch-to-batch consistency in NMR and mass spectra is critical for ensuring that biological assay results are not confounded by isomeric contamination, particularly when the tolyl regioisomer identity governs biological activity (see Evidence Item 2).

Quality control NMR spectroscopy Mass spectrometry InChI Key

Application Scenarios for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (890634-20-5) Based on Quantitative Evidence


Non-Ibrutinib Chemotype BTK Inhibitor Lead Optimization Programs

With a confirmed BTK IC50 of 1 nM [1], this compound serves as a viable starting point for medicinal chemistry teams seeking reversible, non-covalent BTK inhibitors. Its distinct benzimidazole-pyrrolidin-2-one core provides an alternative to the pyrazolo[1,5-a]pyrazine scaffold described in the originating patent, potentially circumventing existing intellectual property constraints while enabling exploration of novel binding interactions in the BTK ATP-binding pocket.

Structure-Activity Relationship (SAR) Studies on N-Aryl Regioisomer Dependence

The o-tolyl substitution at the pyrrolidin-2-one nitrogen position has been demonstrated in class-level studies to produce biological activity profiles that differ substantially from p-tolyl and other N-aryl analogs (>10-fold potency shifts) [2]. This compound is therefore essential for systematic SAR campaigns aimed at understanding the stereoelectronic effects of ortho-substituted N-aryl groups on target engagement and selectivity in the benzimidazole-pyrrolidin-2-one series.

Analytical Reference Standard for Isomeric Purity Assessment in Benzimidazole-Pyrrolidinone Synthesis

The compound's documented InChI Key (CUOQVMLOOKWRDM-UHFFFAOYSA-N) and publicly available NMR and MS spectra [3] make it suitable as an analytical reference standard for distinguishing the desired o-tolyl isomer from regioisomeric or des-alkyl byproducts generated during synthetic scale-up. This application is critical for process chemistry groups optimizing synthetic routes to substituted benzimidazole-pyrrolidin-2-ones.

Kinase Selectivity Panel Profiling (BTK, ROCK2, LIMK2)

Preliminary data from BindingDB indicate that structurally related benzimidazole-pyrrolidin-2-one compounds exhibit activity against BTK, ROCK2, and LIMK2 kinases [1] [4]. 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a priority candidate for comprehensive kinome-wide selectivity profiling to establish its polypharmacology signature relative to clinically validated kinase inhibitors, informing both target deconvolution and safety assessment.

Quote Request

Request a Quote for 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.